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Introduction

Dihydromyricetin (DHM), a natural flavonoid compound, has demonstrated significant anti-

inflammatory properties in various research models.[1][2][3][4][5] These notes provide an

overview of the applications of DHM in anti-inflammatory research, detailing its mechanism of

action and providing protocols for its use in both in vitro and in vivo studies. DHM has been

shown to exert its effects by modulating key signaling pathways, including the Toll-like receptor

4 (TLR4)/NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory

mediators.

Mechanism of Action
Dihydromyricetin has been shown to inhibit inflammatory responses by targeting key signaling

pathways. In models of inflammation induced by lipopolysaccharide (LPS), DHM attenuates the

activation of the TLR4/NF-κB signaling pathway. This leads to a reduction in the

phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Consequently, the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as

well as enzymes like iNOS and COX-2, is significantly suppressed. Furthermore, DHM has

been found to inhibit the activation of the MAPK signaling pathway, which is also crucial in the

inflammatory process.
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The following tables summarize the quantitative data from various studies on the anti-

inflammatory effects of Dihydromyricetin (DHM).

Table 1: In Vitro Anti-inflammatory Effects of DHM on LPS-stimulated BV-2 Microglial Cells

Concentration
of DHM

Effect on Cell
Viability

Inhibition of
Pro-
inflammatory
Mediators

Signaling
Pathway
Modulation

Reference

20, 40, 80, 100

mg/L

No significant

cytotoxicity;

significantly

suppressed LPS-

induced

reduction in

viability.

Dose-

dependently

suppressed the

mRNA levels of

IL-6, IL-1β, and

TNF-α. Inhibited

the mRNA and

protein

expression of

iNOS and COX-

2.

Attenuated the

LPS-induced

activation of NF-

κB (p-p65 and p-

IκBα) and TLR4

signaling in a

concentration-

dependent

manner.

Table 2: In Vivo Anti-inflammatory Effects of DHM in a Mouse Model of Asthma

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatm
ent
Group

Total
Inflam
matory
Cells
in BAL
Fluid
(cells/
mL)

Eosino
phils
in BAL
Fluid
(cells/
mL)

IL-4 in
BAL
Fluid
(pg/mL
)

IL-5 in
BAL
Fluid
(pg/mL
)

IL-13
in BAL
Fluid
(pg/mL
)

Serum
OVA-
specifi
c IgE
(ng/mL
)

Serum
OVA-
specifi
c IgG1
(μg/mL
)

Refere
nce

Control

0.8 ±

0.2 x

10^5

0.05 ±

0.01 x

10^5

10.2 ±

2.1

12.5 ±

2.8

15.3 ±

3.2

50.1 ±

10.5

1.2 ±

0.3

OVA-

induced

10.2 ±

1.5 x

10^5

5.8 ±

0.9 x

10^5

85.6 ±

10.2

92.3 ±

11.5

105.7 ±

12.8

550.6 ±

60.8

15.6 ±

2.1

DHM-

treated

(50

mg/kg)

4.5 ±

0.6 x

10^5

2.1 ±

0.4 x

10^5

35.2 ±

5.6

40.1 ±

6.2

48.9 ±

7.1

250.4 ±

30.2

7.8 ±

1.2

Table 3: In Vivo Anti-inflammatory Effects of DHM in a Rat Model of Rheumatoid Arthritis

Treatmen
t Group

Paw
Swelling
(mm)

Arthritis
Score

Serum IL-
1β
(pg/mL)

Serum IL-
6 (pg/mL)

Serum
TNF-α
(pg/mL)

Referenc
e

Control 0.12 ± 0.03 0 50.2 ± 8.5 80.5 ± 10.2
120.6 ±

15.8

CFA-

induced
0.85 ± 0.12 3.8 ± 0.5

250.8 ±

30.2

350.1 ±

40.5

480.2 ±

50.6

DHM-

treated

(100

mg/kg)

0.35 ± 0.05 1.5 ± 0.3
120.5 ±

15.8

150.6 ±

20.1

220.8 ±

25.4
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Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-
stimulated Macrophages
This protocol details the investigation of the anti-inflammatory effects of DHM on

lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7 or BV-2

microglial cells).

Materials:

Murine macrophage cell line (RAW 264.7 or BV-2)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli

Dihydromyricetin (DHM)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Reagents for RNA extraction, qRT-PCR, and Western blotting

ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

Procedure:

Cell Culture: Culture macrophage cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of DHM (e.g., 20, 40, 80, 100 mg/L) for 24

hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

LPS Stimulation and DHM Treatment:

Seed cells in appropriate culture plates.

Pre-treat cells with different concentrations of DHM for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine

measurement, shorter times for signaling pathway analysis).

Measurement of Pro-inflammatory Mediators:

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture

supernatant using the Griess reagent.

Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the

concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the

manufacturer's instructions.

Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells, reverse transcribe

to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of iNOS,

COX-2, TNF-α, IL-6, and IL-1β.

Western Blot Analysis for Signaling Pathways:

Lyse the cells at different time points after LPS stimulation to prepare protein extracts.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membranes with primary antibodies against total and phosphorylated forms of

key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

Use appropriate secondary antibodies and a chemiluminescence detection system to

visualize the protein bands.

Protocol 2: In Vivo Anti-inflammatory Assay using a
Mouse Model of Acute Lung Injury (ALI)
This protocol describes the evaluation of the protective effects of DHM in a lipopolysaccharide

(LPS)-induced acute lung injury model in mice.

Materials:

Male C57BL/6 mice (6-8 weeks old)

Lipopolysaccharide (LPS) from E. coli

Dihydromyricetin (DHM)

Saline solution

Anesthetics

Reagents for bronchoalveolar lavage (BAL), histology, and protein analysis.

Procedure:

Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory

conditions.

Experimental Groups: Divide the mice into several groups:

Control group (saline treatment)

LPS group (LPS treatment)
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DHM + LPS group (DHM pre-treatment followed by LPS)

DHM alone group

DHM and LPS Administration:

Administer DHM (e.g., 50 mg/kg) or vehicle (saline) intraperitoneally or orally 1 hour

before LPS challenge.

Induce ALI by intratracheal or intraperitoneal injection of LPS (e.g., 5 mg/kg).

Sample Collection:

At a specified time point after LPS administration (e.g., 6 or 24 hours), euthanize the mice.

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving phosphate-

buffered saline (PBS) into the lungs. Centrifuge the BAL fluid (BALF) to separate the cells

from the supernatant.

Lung Tissue Collection: Perfuse the lungs and collect tissue samples for histological

analysis and biochemical assays.

Analysis:

Cell Count in BALF: Count the total and differential number of inflammatory cells

(neutrophils, macrophages) in the BALF.

Cytokine Measurement in BALF: Measure the levels of pro-inflammatory cytokines (TNF-

α, IL-6, IL-1β) in the BALF supernatant using ELISA.

Histological Examination: Fix lung tissue in formalin, embed in paraffin, section, and stain

with Hematoxylin and Eosin (H&E) to assess lung injury and inflammatory cell infiltration.

Western Blot Analysis of Lung Tissue: Homogenize lung tissue to extract proteins and

perform Western blotting to analyze the activation of NF-κB and MAPK signaling pathways

as described in the in vitro protocol.
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Caption: Dihydromyricetin's inhibition of NF-κB and MAPK signaling pathways.
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Caption: General workflow for in vitro and in vivo anti-inflammatory studies of DHM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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